4,4-Difluorocyclohexane-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclohexane-1-sulfinamide is a fluorinated sulfinamide compound with a molecular weight of 183.2 g/mol . This compound is known for its unique chemical structure, which includes two fluorine atoms attached to a cyclohexane ring and a sulfinamide group. Its high purity and versatility make it valuable in various fields, including pharmaceutical research and specialty chemical synthesis .
Preparation Methods
Chemical Reactions Analysis
4,4-Difluorocyclohexane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4-Difluorocyclohexane-1-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexane-1-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
4,4-Difluorocyclohexane-1-sulfinamide can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanone: A precursor in the synthesis of this compound.
4,4-Difluorocyclohexane-1-carboxylic acid: Another fluorinated cyclohexane derivative with different functional groups and applications.
4,4-Dimethylcyclohexanone: A structurally similar compound with methyl groups instead of fluorine atoms.
The uniqueness of this compound lies in its combination of fluorine atoms and the sulfinamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11F2NOS |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
4,4-difluorocyclohexane-1-sulfinamide |
InChI |
InChI=1S/C6H11F2NOS/c7-6(8)3-1-5(2-4-6)11(9)10/h5H,1-4,9H2 |
InChI Key |
VFYPXNSTMPNJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1S(=O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.